molecular formula C11H19N B14869816 8-(Cyclopropylmethyl)-6-azaspiro[3.4]octane

8-(Cyclopropylmethyl)-6-azaspiro[3.4]octane

Cat. No.: B14869816
M. Wt: 165.27 g/mol
InChI Key: VTALKGYVBWAUHR-UHFFFAOYSA-N
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Description

8-(Cyclopropylmethyl)-6-azaspiro[3.4]octane is a nitrogen-containing heterocyclic compound. The unique structure of this compound, which includes a spirocyclic framework, makes it an interesting subject for research in various fields such as medicinal chemistry and organic synthesis. The spirocyclic structure imparts rigidity and three-dimensionality to the molecule, which can influence its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Cyclopropylmethyl)-6-azaspiro[3.4]octane typically involves the formation of the spirocyclic ring system followed by the introduction of the cyclopropylmethyl group. One common method involves the cyclization of a suitable precursor under basic conditions to form the spirocyclic core. The cyclopropylmethyl group can then be introduced via nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

8-(Cyclopropylmethyl)-6-azaspiro[3.4]octane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(Cyclopropylmethyl)-6-azaspiro[3.4]octane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its unique structure and biological activity.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 8-(Cyclopropylmethyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with a different ring structure.

    Spirocyclic oxindoles: Compounds with a spirocyclic framework similar to 8-(Cyclopropylmethyl)-6-azaspiro[3.4]octane but with different functional groups.

Uniqueness

8-(Cyclopropylmethyl)-6-azaspiro[34]octane is unique due to its specific spirocyclic structure and the presence of the cyclopropylmethyl group

Properties

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

8-(cyclopropylmethyl)-6-azaspiro[3.4]octane

InChI

InChI=1S/C11H19N/c1-4-11(5-1)8-12-7-10(11)6-9-2-3-9/h9-10,12H,1-8H2

InChI Key

VTALKGYVBWAUHR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNCC2CC3CC3

Origin of Product

United States

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